N-Metil omeprazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

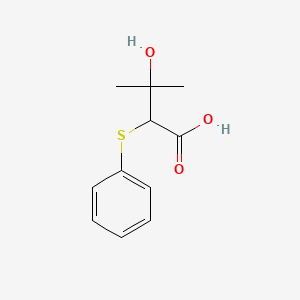

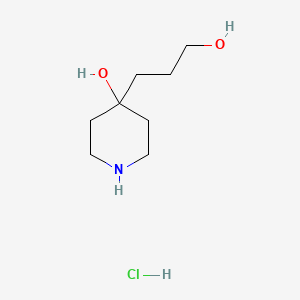

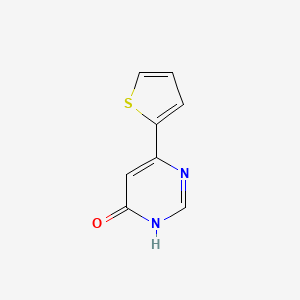

“N-Methyl omeprazole” is a derivative of omeprazole . Omeprazole is a proton pump inhibitor used in the treatment of dyspepsia . It binds to the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) and inhibits its activity and the parietal cell secretion of H+ ions into the gastric lumen . “N-Methyl omeprazole” is considered an impurity of omeprazole .

Molecular Structure Analysis

The molecular formula of “N-Methyl omeprazole” is C18H21N3O3S . The average mass is 359.443 Da and the monoisotopic mass is 359.130371 Da .Physical and Chemical Properties Analysis

“N-Methyl omeprazole” has a density of 1.3±0.1 g/cm3, a boiling point of 585.8±60.0 °C at 760 mmHg, and a flash point of 308.1±32.9 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . Its ACD/LogP is 1.92 .Aplicaciones Científicas De Investigación

1. Cinética de Liberación en Formas de Dosificación Sólida Se ha investigado el diseño, el desarrollo y la cinética de liberación de omeprazol a partir de formas de dosificación sólidas . Estas formulaciones se examinaron por su resistencia en soluciones tampón de pH = 4.5 y su velocidad de desintegración en un entorno similar al del intestino delgado (pH = 6.8) .

Técnicas de Análisis Térmico

Se realizaron pruebas de análisis termogravimétrico (TGA) y calorimetría de barrido diferencial (DSC) para examinar la cinética de liberación de las diversas formas de dosificación y proporcionar explicaciones basadas en las interacciones entre los excipientes y la sustancia activa .

Preparaciones Farmacéuticas

Se utilizó TLC combinado con densitometría y se desarrollaron condiciones cromatográficas para separar omeprazol y diclofenaco sódico de sus posibles impurezas . El método desarrollado es simple, económico, específico, preciso, exacto, sensible y robusto, con un buen rango de linealidad para la cuantificación de omeprazol y diclofenaco sódico .

Control de Calidad

El N-Metil omeprazol puede utilizarse en diversas aplicaciones analíticas, que incluyen, entre otras, las pruebas de liberación farmacéutica, el desarrollo de métodos farmacéuticos para análisis cualitativos y cuantitativos, las pruebas de control de calidad de alimentos y bebidas, y otros requisitos de calibración .

Proteínas Inhibidoras

Se ha encontrado que el omeprazol inhibe la secreción activa de ácido clorhídrico en las células parietales . Por lo tanto, terapéuticamente, pertenece a los medicamentos ampliamente conocidos como inhibidores de la bomba de protones (IBP) .

Superfamilia del Citocromo P450

Este gen codifica un miembro de la superfamilia del citocromo P450 . El omeprazol es una mezcla racémica; en el entorno ácido de las células parietales gástricas, ambos enantiómeros se convierten en derivados de ácido sulfénico y/o sulfenamida aquirales, que reaccionan con H + /K + ATPasa, inhibiendo la capacidad de las células parietales para secretar ácido gástrico <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/200

Mecanismo De Acción

Target of Action

N-Methyl omeprazole, like its parent compound omeprazole, primarily targets the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) , also known as the proton pump . This enzyme is located in the gastric parietal cells and is responsible for the final step in gastric acid secretion .

Mode of Action

N-Methyl omeprazole inhibits the secretion of gastric acid by irreversibly blocking the H+/K+ ATPase enzyme system . This action is independent of the stimulus to acid secretion, whether it be histamine, acetylcholine, or other stimulants . The inhibition of this enzyme effectively reduces the production of gastric acid, leading to a decrease in gastric acidity .

Biochemical Pathways

The primary biochemical pathway affected by N-Methyl omeprazole is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase enzyme, N-Methyl omeprazole disrupts this pathway, reducing the secretion of gastric acid . This can lead to downstream effects such as the alleviation of symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Pharmacokinetics

The pharmacokinetics of N-Methyl omeprazole would be expected to be similar to that of omeprazole. Omeprazole is rapidly absorbed following oral administration, with peak plasma concentrations reached within 0.5 hours . It has a volume of distribution of 0.3 litres/kg, corresponding to the volume of extracellular water . Despite its long duration of antisecretory action, omeprazole is rapidly eliminated from plasma . The pharmacokinetics of omeprazole can significantly depend on the CYP2C19 genotype .

Result of Action

The primary result of N-Methyl omeprazole’s action is a reduction in gastric acid secretion . This can lead to the alleviation of symptoms associated with conditions like GERD and peptic ulcers . Additionally, by reducing gastric acidity, N-Methyl omeprazole can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of N-Methyl omeprazole can be influenced by the pH of the environment . For instance, local anesthetics, which are protonated in an acidic environment, are inactive . Therefore, the effectiveness of N-Methyl omeprazole may be influenced by the pH of the stomach. Additionally, the compound’s action, efficacy, and stability could potentially be influenced by other environmental factors, although specific studies on N-Methyl omeprazole are needed to confirm this.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-Methyl omeprazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the proton pump in gastric parietal cells . The nature of these interactions is primarily inhibitory, leading to a decrease in gastric acid secretion .

Cellular Effects

N-Methyl omeprazole has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the H+/K+ ATPase enzyme system (the proton pump) in the gastric parietal cell, thereby suppressing gastric acid secretion .

Molecular Mechanism

The mechanism of action of N-Methyl omeprazole is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It is activated in the acidic environment of the parietal cell canaliculus, where it inhibits the H+/K+ ATPase enzyme system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl omeprazole change over time. It has been observed to have a high degree of stability, with minimal degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of gastric acid secretion .

Dosage Effects in Animal Models

The effects of N-Methyl omeprazole vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion, while at high doses, it may cause adverse effects such as hypergastrinemia .

Metabolic Pathways

N-Methyl omeprazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which play a role in its metabolic activation

Transport and Distribution

N-Methyl omeprazole is transported and distributed within cells and tissuesIts accumulation in the acidic environment of the gastric parietal cell canaliculus is a key factor in its mechanism of action .

Subcellular Localization

The subcellular localization of N-Methyl omeprazole is primarily in the gastric parietal cell canaliculus, where it exerts its inhibitory effect on the proton pump

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-Methyl omeprazole can be achieved through a multistep process starting from commercially available starting materials.", "Starting Materials": [ "Omeprazole", "Methyl iodide", "Sodium hydride", "Dimethylformamide (DMF)", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "First, omeprazole is reacted with sodium hydride in DMF to form the sodium salt of omeprazole.", "Next, the sodium salt of omeprazole is reacted with methyl iodide to form N-Methyl omeprazole.", "The resulting product is then purified through recrystallization from methanol.", "Finally, the product is treated with hydrochloric acid to obtain N-Methyl omeprazole hydrochloride salt." ] } | |

Número CAS |

89352-76-1 |

Fórmula molecular |

C36H42N6O6S2 |

Peso molecular |

718.9 g/mol |

Nombre IUPAC |

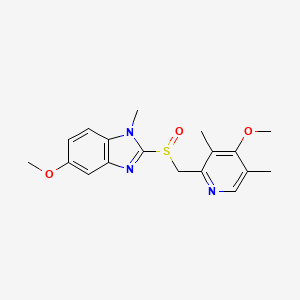

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |

InChI |

InChI=1S/2C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3;1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h2*6-9H,10H2,1-5H3 |

Clave InChI |

GLKMBUOPNWZBCK-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |

Sinónimos |

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; (±)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]s |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B580287.png)